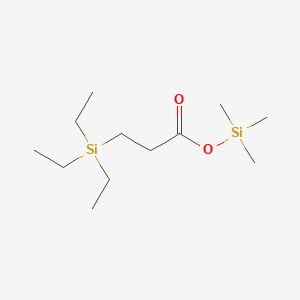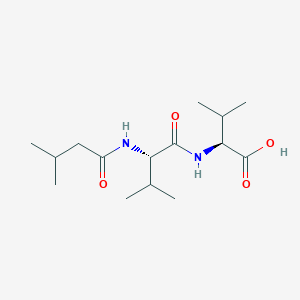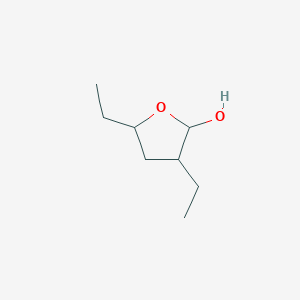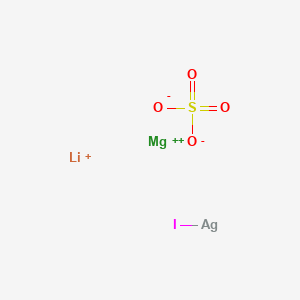
Lithium;magnesium;iodosilver;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;magnesium;iodosilver;sulfate is a complex compound that combines the properties of lithium, magnesium, silver, iodine, and sulfate ions. This compound is of interest due to its unique chemical and physical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;magnesium;iodosilver;sulfate typically involves the reaction of lithium sulfate, magnesium sulfate, silver nitrate, and potassium iodide in an aqueous solution. The reaction conditions include controlled temperature and pH to ensure the proper formation of the compound. The general reaction can be represented as: [ \text{Li}_2\text{SO}_4 + \text{MgSO}_4 + 2\text{AgNO}_3 + 2\text{KI} \rightarrow \text{LiMgAgI}_2\text{SO}_4 + 2\text{KNO}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors with precise control over temperature, pressure, and reactant concentrations. The process may include steps such as filtration, crystallization, and drying to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Lithium;magnesium;iodosilver;sulfate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The silver ion can undergo reduction, while the iodine ion can be oxidized.
Substitution Reactions: The compound can participate in substitution reactions where one ion is replaced by another.
Precipitation Reactions: The compound can form precipitates when reacted with certain reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other ionic compounds. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reacting with hydrochloric acid may produce lithium chloride, magnesium chloride, silver chloride, and iodine.
Scientific Research Applications
Lithium;magnesium;iodosilver;sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver ions.
Medicine: Explored for use in drug delivery systems and as a component in certain medical devices.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of lithium;magnesium;iodosilver;sulfate involves the interaction of its constituent ions with molecular targets. For example, the silver ion can interact with bacterial cell membranes, leading to antimicrobial effects. The lithium ion can affect various signaling pathways in biological systems, while the magnesium ion plays a role in stabilizing structures and facilitating enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to lithium;magnesium;iodosilver;sulfate include:
- Lithium sulfate
- Magnesium sulfate
- Silver iodide
- Potassium sulfate
Uniqueness
This compound is unique due to its combination of multiple ions, each contributing distinct properties. This combination allows for a wide range of applications that are not possible with the individual components alone. For example, the antimicrobial properties of silver, combined with the stabilizing effects of magnesium and the signaling roles of lithium, make this compound particularly versatile.
Properties
CAS No. |
58694-09-0 |
|---|---|
Molecular Formula |
AgILiMgO4S+ |
Molecular Weight |
362.1 g/mol |
IUPAC Name |
lithium;magnesium;iodosilver;sulfate |
InChI |
InChI=1S/Ag.HI.Li.Mg.H2O4S/c;;;;1-5(2,3)4/h;1H;;;(H2,1,2,3,4)/q+1;;+1;+2;/p-3 |
InChI Key |
BUFSSONJXSHJIM-UHFFFAOYSA-K |
Canonical SMILES |
[Li+].[O-]S(=O)(=O)[O-].[Mg+2].[Ag]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)

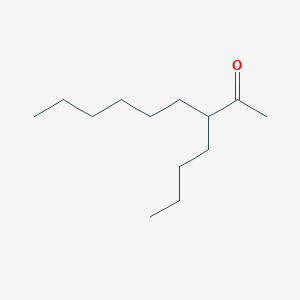

![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)
